molecular formula C9H16O3 B3158611 2-Methyl-3-(tetrahydropyran-4-yl)-propionic acid CAS No. 859297-18-0

2-Methyl-3-(tetrahydropyran-4-yl)-propionic acid

Cat. No. B3158611
CAS RN: 859297-18-0
M. Wt: 172.22 g/mol
InChI Key: CEOUEPSWAGACTL-UHFFFAOYSA-N
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Description

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s a colourless volatile liquid. Derivatives of tetrahydropyran, such as 2-Tetrahydropyranyl (THP-) ethers, are more common and are derived from the reaction of alcohols and 3,4-dihydropyran .


Synthesis Analysis

Pinacol boronic esters, which are similar to the compound you’re asking about, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

In the gas phase, THP exists in its lowest energy C_s symmetry chair conformation . This structure is common among six-membered ring compounds and is a result of the molecule trying to minimize strain and maximize stability.


Chemical Reactions Analysis

One classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . THP ethers derived from chiral alcohols form diastereomers .


Physical And Chemical Properties Analysis

Tetrahydropyran is a colourless volatile liquid with a density of 0.880 g/cm^3 . It has a melting point of -45 °C and a boiling point of 88 °C .

Mechanism of Action

The mechanism of action for these types of compounds can vary greatly depending on their specific structure and the context in which they’re being used. For example, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .

Safety and Hazards

Tetrahydropyran is flammable and can cause skin irritation . Its lethal dose or concentration (LD, LC) is 3000 mg/kg (oral, rat) .

properties

IUPAC Name

2-methyl-3-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(9(10)11)6-8-2-4-12-5-3-8/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOUEPSWAGACTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(oxan-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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